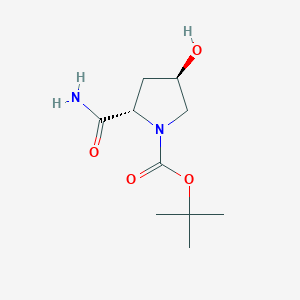

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Overview

Description

“(2S,4R)-1-tert-butoxycarbonyl-4-(methylamino)pyrrolidine-2-carboxylic acid” is a compound with the CAS Number: 1932481-67-8 . It has a molecular weight of 244.29 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biological Evaluation

- GABA-uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine, including structures related to "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," have been synthesized and evaluated for their potential as GABA transport proteins inhibitors, GAT-1 and GAT-3. The research indicates the significance of specific stereochemistry for inhibitory potency, highlighting the role of such compounds in neurological research (Zhao et al., 2005).

Chemical Synthesis and Mechanistic Insights

- Boc Group Migration : A study demonstrated the N→O tert-butyloxycarbonyl (Boc) migration, involving an unusual nine-membered cyclic transition state. This mechanistic insight could influence future synthetic strategies for compounds featuring the Boc-protected pyrrolidine structure (Xue & Silverman, 2010).

Advanced Materials and Methodologies

- Fluorinated Derivatives for NMR : The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives, including analogs of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," for use in sensitive 19F NMR applications demonstrates the compound's utility in probing peptide structures and functions (Tressler & Zondlo, 2014).

Enzyme-catalyzed Reactions

- Enzymatic Resolutions : Enzyme-catalyzed kinetic resolutions have been applied to N-carbamoyl, N-Boc, N-Cbz proline esters and prolinols, showcasing the potential of biocatalysis in the selective synthesis of chirally pure compounds, which could include derivatives of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" (Kurokawa et al., 2003).

Pharmacological Applications

- ACE Inhibitors : Novel analogues of 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized using "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" as a starting material, were evaluated as angiotensin-converting enzyme (ACE) inhibitors. This research underscores the compound's relevance in developing therapeutic agents (Addla et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGKNURQVBUGBO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

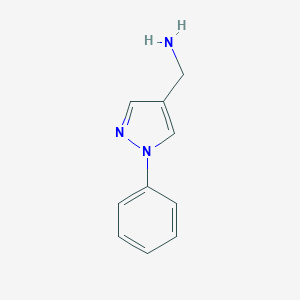

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)